molecular formula C₈H₉NO₃ B1141380 (3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione CAS No. 161961-43-9

(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B1141380
CAS No.: 161961-43-9
M. Wt: 167.16
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a chiral compound with significant interest in various fields of chemistry and biology. This compound is known for its unique structural features, which include a tetrahydroisoindole core with a hydroxyl group and a dione functionality. Its stereochemistry is defined by the specific configuration of its chiral centers, making it an important molecule for studying stereoselective reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a precursor with a suitable leaving group, which undergoes intramolecular cyclization to form the tetrahydroisoindole ring system. The reaction conditions often include the use of a base to facilitate the cyclization and a solvent that can stabilize the intermediate species.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This can include the use of continuous flow reactors, which allow for precise control over reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The dione functionality can be reduced to form a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alkyl halides or amines for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the dione functionality can produce a diol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties.

Scientific Research Applications

(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a model compound for studying stereoselective reactions.

    Biology: The compound’s unique structure makes it a valuable tool for investigating enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl and dione functionalities can participate in hydrogen bonding and other non-covalent interactions, which are essential for its biological activity. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione can be compared with other tetrahydroisoindole derivatives, such as:
    • This compound analogs with different substituents on the ring system.
    • Other chiral isoindole derivatives with similar stereochemistry but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and dione functionalities. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1,3-6,10H,2H2,(H,9,11,12)/t4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJWDNXRMUBJJU-JKUQZMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C2C1C(=O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]([C@@H]2[C@H]1C(=O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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